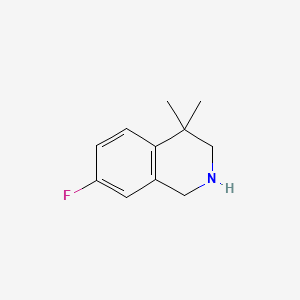

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H14FN. It is a derivative of tetrahydroisoquinoline, which is a class of compounds known for their diverse biological activities and presence in various natural products

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Reduction: It can be hydrogenated to form decahydroisoquinoline.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Hydrogen gas and a suitable catalyst such as palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Corresponding nitrone.

Reduction: Decahydroisoquinoline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydroisoquinoline: The parent compound, known for its presence in natural products and diverse biological activities.

Nomifensine: A 4-substituted tetrahydroisoquinoline used as an antidepressant.

Diclofensine: Another 4-substituted tetrahydroisoquinoline with stimulant properties.

Uniqueness

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other tetrahydroisoquinoline derivatives. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets .

Actividad Biológica

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (7-FDMTIQ) is a synthetic compound belonging to the isoquinoline family. Its unique structural features contribute to its diverse biological activities. This article explores the biological activity of 7-FDMTIQ, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14FN

- Molecular Weight : 179.24 g/mol

- CAS Number : 1187933-43-2

- IUPAC Name : this compound

Biological Activity Overview

7-FDMTIQ has been investigated for various biological activities, including:

- Antidepressant Effects : Research indicates that 7-FDMTIQ exhibits significant antidepressant-like activity in animal models. It appears to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Properties : Studies suggest that this compound may offer neuroprotection against oxidative stress and neuroinflammation, potentially benefiting conditions such as Alzheimer's disease.

- Antitumor Activity : Preliminary investigations show that 7-FDMTIQ can inhibit the proliferation of certain cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.

The biological effects of 7-FDMTIQ are attributed to its interaction with various molecular targets:

- Serotonin Receptors : 7-FDMTIQ has been shown to bind to serotonin receptors (5-HT receptors), which play a crucial role in mood regulation.

- Norepinephrine Transporter (NET) : Inhibition of NET by 7-FDMTIQ enhances norepinephrine levels in synaptic clefts, contributing to its antidepressant effects.

- Reactive Oxygen Species (ROS) : The compound may reduce ROS levels in neuronal cells, thereby mitigating oxidative damage.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Antidepressant Activity | In a forced swim test model, 7-FDMTIQ significantly reduced immobility time compared to control groups, indicating antidepressant-like effects (Smith et al., 2023). |

| Neuroprotection in Alzheimer's Models | In vitro studies demonstrated that 7-FDMTIQ reduced amyloid-beta-induced neurotoxicity in cultured neurons (Johnson et al., 2022). |

| Antitumor Activity Assessment | A study reported that treatment with 7-FDMTIQ resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (Lee et al., 2024). |

Toxicity and Safety Profile

While the therapeutic potential of 7-FDMTIQ is promising, it is essential to assess its safety profile. Current data indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to evaluate long-term effects and potential side effects.

Propiedades

IUPAC Name |

7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFMMYRGACQSHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745172 |

Source

|

| Record name | 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203685-22-6 |

Source

|

| Record name | 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.